molecular formula C6H11N5O B012914 Atrazine-desethyl-2-hydroxy CAS No. 19988-24-0

Atrazine-desethyl-2-hydroxy

Cat. No.: B012914
CAS No.: 19988-24-0
M. Wt: 169.19 g/mol
InChI Key: GCKLGRUZDXSATG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Atrazine-desethyl-2-hydroxy (DEHA) is a metabolite of the herbicide atrazine Atrazine, the parent compound, is known to affect photosynthesis in plants

Mode of Action

It is known that DEHA can undergo pH-dependent tautomerization , which means it can exist in different forms depending on the pH of the environment This could potentially affect its interaction with its targets

Biochemical Pathways

It is known that deha is a degradation product of atrazine . Atrazine is known to inhibit photosynthesis in plants , so it is possible that DEHA may also interact with this pathway. More research is needed to confirm this and identify other affected pathways.

Result of Action

Atrazine is known to be an endocrine disruptor , so it is possible that DEHA may have similar effects. More research is needed to confirm this and identify other effects of DEHA’s action.

Action Environment

The action of DEHA can be influenced by environmental factors such as pH For example, the structure of DEHA can change depending on the pH of the environment, which could potentially affect its activity

Biochemical Analysis

Biochemical Properties

Atrazine-desethyl-2-hydroxy plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves changes in the structure of this compound under different pH values .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atrazine-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using various methods. One common method involves the use of advanced oxidation processes (AOPs) such as photolysis, which utilizes ultraviolet (UV) light, microwaves (MW), or a combination of both (MW-UV). These processes lead to the substitution of a chloride group in atrazine with a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the degradation of atrazine in controlled environments using AOPs. The process can be optimized by adjusting the pH of the solution, which has been shown to improve the degradation rate .

Chemical Reactions Analysis

Types of Reactions

Atrazine-desethyl-2-hydroxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound include other triazine derivatives and various oxidation products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to atrazine-desethyl-2-hydroxy include:

Uniqueness

This compound is unique due to its specific structural modification, which includes the substitution of a hydroxy group at position 2 of the triazine ring. This modification influences its chemical reactivity and environmental behavior compared to other atrazine metabolites .

Properties

IUPAC Name

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLGRUZDXSATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173802
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19988-24-0
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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